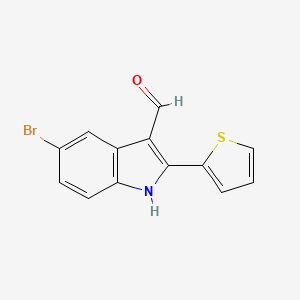

5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde

Description

5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is a brominated indole derivative featuring a thiophene substituent at position 2 and an aldehyde group at position 3. This compound is of interest in medicinal and materials chemistry due to the reactive aldehyde moiety and the electronic effects imparted by the bromine and thiophene groups. Its molecular formula is C₁₃H₈BrNOS, with a molecular weight of 306.97 g/mol (calculated from constituent atomic weights).

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-thiophen-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-8-3-4-11-9(6-8)10(7-16)13(15-11)12-2-1-5-17-12/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWVAQNMBKVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the bromination of 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Organolithium reagents in anhydrous ether.

Major Products

Oxidation: 5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carboxylic acid.

Reduction: 5-Bromo-2-(thiophen-2-yl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

Research indicates that 5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde exhibits significant biological activities, including antimicrobial and anticancer properties. It has been investigated as a lead compound in drug discovery, targeting various therapeutic pathways. The presence of the bromine atom and the thiophene ring may enhance its interaction with biological molecules, making it a candidate for further pharmacological studies.

Mechanism of Action

The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, which is crucial for developing treatments for diseases characterized by excessive inflammation.

| Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Bacterial cell wall synthesis | Inhibition of bacterial growth |

| Anticancer | Cancer cell proliferation | Induction of apoptosis |

Material Science

Organic Electronics

this compound's unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs). Its conjugated system allows for efficient charge transport, making it suitable for use in electronic applications.

| Property | Relevance | Application |

|---|---|---|

| Charge Transport | High efficiency | Organic semiconductors |

| Light Emission | Electroluminescence | OLEDs |

Biological Studies

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions. Its structural features allow it to bind selectively to various biological targets, facilitating the investigation of complex biochemical pathways.

Industrial Applications

Synthesis of Advanced Materials

In industrial chemistry, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. The compound's versatility makes it valuable in producing dyes and pigments as well.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against several pathogenic bacteria. The findings indicated that it exhibited substantial inhibitory effects on bacterial growth, supporting its use as a lead compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound’s uniqueness lies in its thiophene substituent and unprotected aldehyde , distinguishing it from other brominated indole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Group Analysis

- Aldehyde Reactivity : The aldehyde group in the target compound is a key site for nucleophilic additions (e.g., formation of hydrazones or thiosemicarbazones, as seen in ). Derivatives like the thiosemicarbazone exhibit medicinal properties, suggesting the target compound’s utility as a precursor .

- Thiophene vs. Other Substituents : The thiophene ring introduces electron-rich aromaticity and sulfur-based interactions, contrasting with methoxybenzyl () or methyl groups (). This may enhance π-π stacking in crystal structures or binding to biological targets .

Crystallographic and Intermolecular Interactions

- The thiosemicarbazone derivative of 5-Bromo-1H-indole-3-carbaldehyde forms hydrogen-bonded layers via S···H-N interactions (). The thiophene substituent in the target compound may alter packing motifs, as sulfur can engage in weaker CH-π or S···π interactions compared to oxygen or fluorine .

- Compounds like 5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one () exhibit distinct packing due to fluorinated substituents, highlighting how heteroatom choice impacts solid-state behavior.

Biological Activity

5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound notable for its unique structural features, which include a bromine atom, a thiophene ring, and an indole moiety. This compound has been the subject of various studies due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 306.18 g/mol. Its structure allows for diverse chemical reactivity, making it a candidate for further pharmacological studies. The presence of the bromine atom and thiophene ring enhances its interaction with biological molecules, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogenic strains, including multidrug-resistant Staphylococcus aureus and other Gram-positive bacteria. In studies, the compound demonstrated a minimum inhibitory concentration (MIC) that suggests efficacy against these resistant strains .

Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.98 | Staphylococcus aureus (MRSA) |

| 5-Bromo-1H-indole-3-carbaldehyde | 31.1 | Staphylococcus aureus |

| 5-Bromo-2-(thiophen-3-y)-1H-indole -3-carbaldehyde | 15.6 | Candida albicans |

This table highlights the enhanced antimicrobial activity of this compound compared to structurally similar compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies using A549 human lung adenocarcinoma cells revealed that this compound exhibited cytotoxic effects, reducing cell viability significantly when compared to control treatments like cisplatin .

Case Study: Anticancer Efficacy

In a study where A549 cells were treated with a fixed concentration of the compound for 24 hours, results indicated a reduction in cell viability to approximately 66%, showcasing its potential as an anticancer agent. The compound's mechanism of action appears to involve interactions with specific cellular pathways that regulate apoptosis and cell proliferation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with enzymes or receptors involved in critical biological pathways, leading to either inhibition or activation depending on the target. Ongoing research aims to elucidate these pathways further.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and formylation steps. A validated method includes:

- Bromination : Introduce bromine at the indole C5 position using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) to minimize side reactions.

- Thiophene Coupling : Employ Suzuki-Miyaura cross-coupling between 5-bromoindole derivatives and thiophen-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst in a mixed solvent system (e.g., toluene/ethanol) with Na₂CO₃ as a base .

- Formylation : Use the Vilsmeier-Haack reaction (POCl₃/DMF) at 0–5°C to introduce the aldehyde group at C3, followed by neutralization with aqueous NaHCO₃ . Optimization focuses on solvent polarity, catalyst loading, and temperature gradients to enhance yields (typically 70–85%).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatography : Purify via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product .

- Spectroscopic Analysis : Confirm structure using H/C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm), FT-IR (C=O stretch ~1680 cm⁻¹), and HRMS (exact mass: 305.97 g/mol) .

- Melting Point : Compare observed mp (e.g., 160–162°C) with literature values to assess purity .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Single-Crystal XRD : Grow crystals via slow evaporation of ethanol/dichloromethane (1:1). Use SHELXTL for refinement, resolving disorder in the thiophene moiety. Key parameters: space group , Z = 4, R₁ < 0.05 .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H-C contacts contribute 8–12% to crystal packing) using CrystalExplorer .

- Thermal Ellipsoids : Analyze displacement parameters to identify dynamic disorder in the aldehyde group .

Q. How can computational modeling complement experimental data for this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare bond lengths (e.g., C3–CHO: 1.22 Å experimental vs. 1.21 Å calculated) to validate accuracy .

- Electrostatic Potential Maps : Predict reactive sites (e.g., aldehyde carbon as electrophilic center) for functionalization .

- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina, leveraging the indole-thiophene scaffold’s π-stacking potential .

Q. What strategies mitigate challenges in characterizing halogenated indole derivatives?

- Halogen Bonding : Exploit Br···O/N interactions in co-crystallization with pyridine derivatives to stabilize crystals .

- Dynamic NMR : Resolve rotational barriers in the thiophene-indole linkage using variable-temperature H NMR in DMSO-d₆ .

- Mass Fragmentation : Identify diagnostic peaks (e.g., [M-Br]⁺ at m/z 227) via ESI-MS/MS to confirm bromine presence .

Methodological Best Practices

Q. How should researchers handle contradictions in spectroscopic data for brominated indoles?

- Cross-Validation : Correlate NMR (e.g., absence of NH proton in H NMR confirms N-substitution) with IR and XRD .

- Isotopic Labeling : Use Br-enriched samples to distinguish bromine effects in mass spectra .

- Crystallographic Databases : Compare with entries in the Cambridge Structural Database (CSD) to resolve ambiguities .

Q. What are the limitations of current synthetic protocols, and how can they be improved?

- Side Reactions : Over-bromination at C7 can occur; mitigate using stoichiometric NBS (1.05 equiv) and quenching with Na₂S₂O₃ .

- Low Solubility : Use polar aprotic solvents (DMF, DMSO) during formylation to prevent aggregation .

- Scale-Up : Replace column chromatography with recrystallization (ethanol/water) for >10 g batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.